
2,3-O-Camphanylidene-D-myo-inositol
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Overview
Description
2,3-O-Camphanylidene-D-myo-inositol is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37 g/mol . It is a derivative of D-myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The compound is characterized by the presence of camphanyl groups attached to the inositol ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of camphanyl chloride in the presence of a base such as pyridine to achieve the desired substitution . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 2,3-O-Camphanylidene-D-myo-inositol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Protection/Deprotection Strategies
The camphanylidene group serves as a bulky protecting group for vicinal diols, commonly introduced via acid-catalyzed ketalization. For D-myo-inositol derivatives, regioselective protection at the 2,3-positions typically involves:
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Reagents : Camphor dimethyl acetal, p-toluenesulfonic acid (PTSA), or BF₃·Et₂O as catalysts in anhydrous conditions .
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Reaction Conditions : Temperatures of 80–100°C in toluene or dichloromethane, yielding 60–85% protected product .
Table 1: Comparison of Protection Methods for Vicinal Diols in Inositols
Protecting Group | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Camphanylidene | PTSA | Toluene | 72 | |
Benzylidene | BF₃·Et₂O | DCM | 85 | |
Isopropylidene | HCl (gas) | Acetone | 90 |
Functionalization at Unprotected Positions
After 2,3-O-camphanylidene protection, remaining hydroxyl groups (e.g., 1,4,5,6-positions in D-myo-inositol) can undergo:
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Sulfonation : Triflation (using triflic anhydride) at the 1-position to create a leaving group for nucleophilic substitution .
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Glycosylation : SN2 reactions with ribofuranose derivatives to form hybrid molecules (e.g., conjugates with d-ribose) .
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Methylation : Selective methylation using methyl iodide and Ag₂O in DMF .
Key Reaction Pathway from :
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Triflation :
D-myo-inositol-1-OH+Triflic anhydridePyridine/DCMD-myo-inositol-1-OTf-
Yield: 89%
-
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Glycosylation :
D-myo-inositol-1-OTf+Ribofuranose alkoxide→Conjugate product-
Diastereomeric ratio: 1:1
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Yield: 79%
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Deprotection and Stability
The camphanylidene group is stable under basic conditions but cleaved via:
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Hydrogenolysis : Not applicable due to the absence of benzyl groups.
Stereochemical Considerations
The camphanylidene group imposes steric hindrance, directing subsequent reactions to equatorial positions. For example:
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Nucleophilic substitutions at the 1-position proceed with retention of configuration due to the rigid bicyclic camphor scaffold .
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Grubbs’ catalyst -mediated ring-closing metathesis (used in related inositol syntheses) preserves stereochemistry at non-reacting centers .
Challenges and Limitations
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Regioselectivity : Competing protection at non-vicinal diols (e.g., 1,2- or 4,5-positions) requires precise stoichiometric control .
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Solubility : Camphanylidene derivatives exhibit poor solubility in polar solvents, complicating reaction monitoring .
Table 2: Reactivity of Protected D-myo-Inositol Derivatives
Derivative | Reactivity with Triflic Anhydride | Glycosylation Efficiency | Deprotection Ease |
---|---|---|---|
2,3-O-Camphanylidene | High (89% yield) | Moderate (79%) | Difficult |
1,2:4,5-Di-O-isopropylidene | Moderate (75%) | High (90%) | Easy |
1,3-O-Benzylidene | Low (60%) | Low (50%) | Moderate |
Scientific Research Applications
2,3-O-Camphanylidene-D-myo-inositol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inositol metabolism.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-O-Camphanylidene-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound is known to modulate inositol signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. The camphanyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexakis-O-(camphanyl)-D-myo-inositol
- 2,3,4,5,6-Pentakis-O-(camphanyl)-D-myo-inositol
- 1,2,3,4,5-Pentakis-O-(camphanyl)-D-myo-inositol
Uniqueness
2,3-O-Camphanylidene-D-myo-inositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other camphanyl derivatives of inositol, it offers a balance between stability and reactivity, making it suitable for a wide range of applications .
Biological Activity
2,3-O-Camphanylidene-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays crucial roles in cellular signaling and metabolism. While myo-inositol has been extensively studied for its biological activities, the specific properties and effects of its camphanylidene derivative remain less characterized. This article aims to compile and analyze available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies.
- IUPAC Name : this compound
- CAS Number : 128459-27-8
- Molecular Formula : C13H18O6
- Molecular Weight : 270.28 g/mol
The biological activity of this compound is thought to be mediated through several mechanisms:
- Insulin Sensitization : Similar to myo-inositol, this compound may enhance insulin signaling pathways, which could be beneficial in conditions like insulin resistance and polycystic ovary syndrome (PCOS) .
- Cellular Signaling Modulation : It may influence the phosphoinositide signaling pathway, affecting various cellular processes such as growth, differentiation, and apoptosis .
- Antioxidant Activity : Preliminary studies suggest that derivatives of myo-inositol possess antioxidant properties that can mitigate oxidative stress in cells .
Antidiabetic Effects
Research indicates that myo-inositol and its derivatives can significantly improve insulin sensitivity and reduce fasting insulin levels in patients with gestational diabetes and PCOS. A study showed that supplementation with myo-inositol led to a reduction in fasting serum glucose and insulin levels after eight weeks . It is hypothesized that this compound may exhibit similar effects due to its structural relationship with myo-inositol.
Neuroprotective Effects
In studies related to psychiatric disorders, inositols have been shown to modulate neurotransmitter systems and may help alleviate symptoms of anxiety and depression . The potential neuroprotective effects of this compound warrant further investigation.
Comparative Studies
Properties
Molecular Formula |
C16H26O6 |
---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
(1S,2R,3S,4S,5R,8R)-1',7',7'-trimethylspiro[6-oxabicyclo[3.2.1]octane-7,2'-bicyclo[2.2.1]heptane]-1,2,3,4,8-pentol |
InChI |
InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1 |
InChI Key |
JFBOCCBCWBEKLU-XWRLMLFDSA-N |
Isomeric SMILES |
CC1(C2CCC1(C3(C2)[C@@]4([C@@H]([C@H]([C@@H]([C@H]([C@H]4O)O3)O)O)O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C |
Origin of Product |
United States |
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